molecular formula C17H20N2O3S B6717149 N-(3-carbamoyl-4-propan-2-yloxyphenyl)-4,5-dimethylthiophene-3-carboxamide

N-(3-carbamoyl-4-propan-2-yloxyphenyl)-4,5-dimethylthiophene-3-carboxamide

Cat. No.: B6717149
M. Wt: 332.4 g/mol
InChI Key: SAGYRLZAQIJGDZ-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-4-propan-2-yloxyphenyl)-4,5-dimethylthiophene-3-carboxamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiophene ring substituted with carbamoyl and carboxamide groups, as well as a phenyl ring with a propan-2-yloxy substituent.

Properties

IUPAC Name

N-(3-carbamoyl-4-propan-2-yloxyphenyl)-4,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-9(2)22-15-6-5-12(7-13(15)16(18)20)19-17(21)14-8-23-11(4)10(14)3/h5-9H,1-4H3,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGYRLZAQIJGDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C(=O)NC2=CC(=C(C=C2)OC(C)C)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoyl-4-propan-2-yloxyphenyl)-4,5-dimethylthiophene-3-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted thiophenes and phenols, which undergo various reactions such as nitration, reduction, and acylation to form the desired product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoyl-4-propan-2-yloxyphenyl)-4,5-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the phenyl or thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carboxamide group may produce amines

Scientific Research Applications

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical processes.

    Medicine: Potential therapeutic applications of the compound include its use as a lead compound for drug development, particularly in the areas of anti-inflammatory, anticancer, or antimicrobial research.

    Industry: The compound’s properties may make it suitable for use in industrial processes, such as the production of specialty chemicals or advanced materials.

Mechanism of Action

The mechanism by which N-(3-carbamoyl-4-propan-2-yloxyphenyl)-4,5-dimethylthiophene-3-carboxamide exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to interact with these targets through various binding modes, such as hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved in these interactions can be elucidated through studies on the compound’s binding affinity, selectivity, and activity in biological assays.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-carbamoyl-4-propan-2-yloxyphenyl)-4,5-dimethylthiophene-3-carboxamide include other thiophene derivatives with carbamoyl or carboxamide groups, such as:

  • N-(3-carbamoyl-4-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide
  • N-(3-carbamoyl-4-ethoxyphenyl)-4,5-dimethylthiophene-3-carboxamide
  • N-(3-carbamoyl-4-butoxyphenyl)-4,5-dimethylthiophene-3-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. The propan-2-yloxy group on the phenyl ring may enhance the compound’s solubility, stability, or binding affinity compared to similar compounds with different substituents. These unique features make it a valuable compound for further research and development in various scientific fields.

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